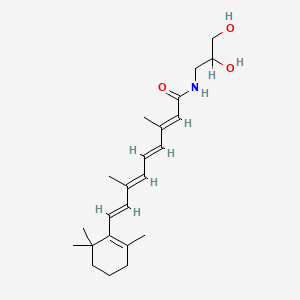
N-(2,3-Dihydroxypropyl)retinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Dihydroxypropyl)retinamide is a synthetic retinoid derivative characterized by the presence of a retinamide group attached to a 2,3-dihydroxypropyl moietyIts molecular formula is C23H35NO3, and it has a molecular weight of 373.5289 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydroxypropyl)retinamide typically involves the reaction of retinoic acid with 2,3-dihydroxypropylamine. One common method includes the oxidative esterification of aromatic aldehydes followed by the ring opening of chiral epoxides with nitrogen heterocyclic carbenes (NHCs). This process results in high yields and enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar oxidative esterification and ring-opening reactions, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydroxypropyl)retinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as peroxides and transition metal complexes.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as halides or amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-(2,3-Dihydroxypropyl)retinamide has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its effects on cellular processes and as a potential chemopreventive agent.
Industry: Utilized in the development of non-ionic X-ray contrast agents.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydroxypropyl)retinamide involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Upon binding to these receptors, the compound modulates the expression of genes involved in cell growth, differentiation, and apoptosis. This regulation occurs through the activation of retinoic acid response elements (RAREs) in the DNA .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,3-Dihydroxypropyl)retinamide include:
- N-(2-Hydroxyethyl)retinamide
- N-(3-Hydroxypropyl)retinamide
- N-(4-Pivaloyloxyphenyl)retinamide
Uniqueness
This compound is unique due to its specific dihydroxypropyl moiety, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets and contributes to its potential therapeutic effects .
Properties
CAS No. |
75664-72-1 |
|---|---|
Molecular Formula |
C23H35NO3 |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-N-(2,3-dihydroxypropyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C23H35NO3/c1-17(11-12-21-19(3)10-7-13-23(21,4)5)8-6-9-18(2)14-22(27)24-15-20(26)16-25/h6,8-9,11-12,14,20,25-26H,7,10,13,15-16H2,1-5H3,(H,24,27)/b9-6+,12-11+,17-8+,18-14+ |
InChI Key |
FXQZICWUGFILLR-DZBDEXCTSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NCC(CO)O)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NCC(CO)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















